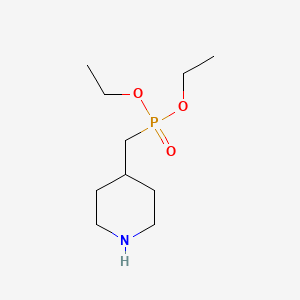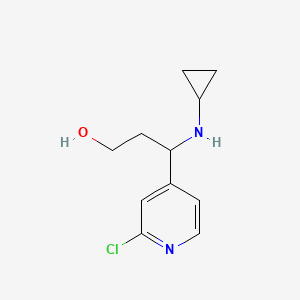
3-(2-Chloropyridin-4-yl)-3-(cyclopropylamino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloropyridin-4-yl)-3-(cyclopropylamino)propan-1-ol is a synthetic organic compound that features a chloropyridine moiety and a cyclopropylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-4-yl)-3-(cyclopropylamino)propan-1-ol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Chloropyridine Intermediate: Starting with a pyridine derivative, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of the Cyclopropylamino Group: The chloropyridine intermediate can undergo nucleophilic substitution with cyclopropylamine under controlled conditions.
Formation of the Propanol Group: The final step might involve the reduction of a suitable intermediate to introduce the propanol group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions might convert certain functional groups to alcohols or amines.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing their activity through binding or chemical modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Chloropyridin-4-yl)-3-(methylamino)propan-1-ol
- 3-(2-Chloropyridin-4-yl)-3-(ethylamino)propan-1-ol
Uniqueness
The presence of the cyclopropylamino group in 3-(2-Chloropyridin-4-yl)-3-(cyclopropylamino)propan-1-ol might confer unique steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C11H15ClN2O |
|---|---|
Molekulargewicht |
226.70 g/mol |
IUPAC-Name |
3-(2-chloropyridin-4-yl)-3-(cyclopropylamino)propan-1-ol |
InChI |
InChI=1S/C11H15ClN2O/c12-11-7-8(3-5-13-11)10(4-6-15)14-9-1-2-9/h3,5,7,9-10,14-15H,1-2,4,6H2 |
InChI-Schlüssel |
HKVQQBYYWQOCDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(CCO)C2=CC(=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B13972606.png)

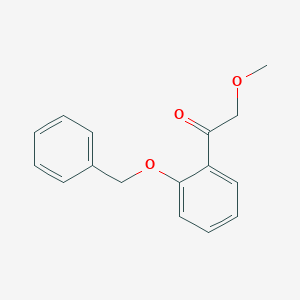
![(9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B13972629.png)
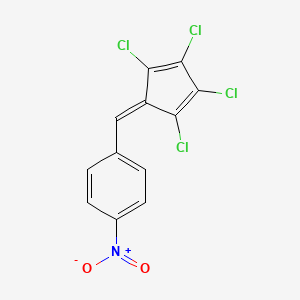
![6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13972635.png)
![4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13972637.png)
![4-[6-(Cyclopropylamino)-3-nitro-2-pyridinyl]-1-piperazinecarboxylic acid, ethyl ester](/img/structure/B13972642.png)
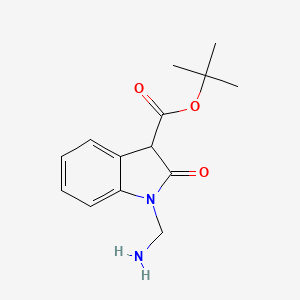

![methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13972652.png)


